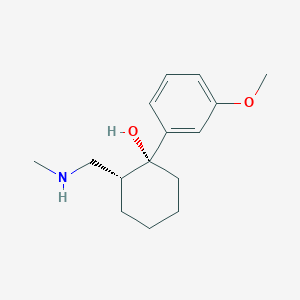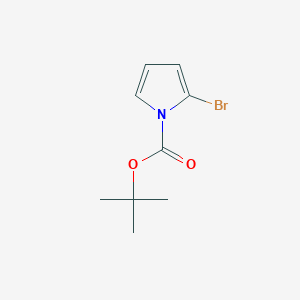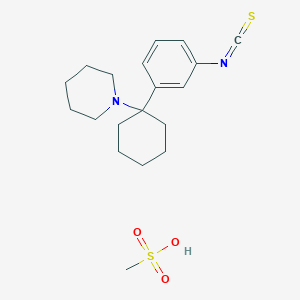
2-(3-Methoxyphenyl)ethanol
Übersicht
Beschreibung
2-(3-Methoxyphenyl)ethanol is a chemical compound studied for various applications, including its synthesis, molecular structure analysis, and chemical properties.
Synthesis Analysis
- The synthesis of 2-(3-Methoxyphenyl)ethanol and related compounds involves complex chemical reactions. For example, Xu Liang (2009) describes synthesizing a compound by treating 1-[2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole with sodium methoxide (Xu Liang, 2009).
Molecular Structure Analysis
- The molecular structure of such compounds is characterized using techniques like X-ray crystallography. For instance, C. Philippo et al. (1997) structurally characterized the most potent enantiomer of a similar compound through X-ray crystallographic analysis (C. Philippo et al., 1997).
Chemical Reactions and Properties
- The compound exhibits various chemical reactions and properties. W. Li-fen (2011) synthesized 2-(1-((2-aminophenyl) imino) ethyl)-5-methoxyphenol and studied its antibacterial activities, showcasing its chemical reactions (W. Li-fen, 2011).
Physical Properties Analysis
- The physical properties of these compounds are often determined through methods like crystallography. F. Toda et al. (1985) conducted an X-ray analysis to understand the physical properties of a similar compound (F. Toda et al., 1985).
Chemical Properties Analysis
- M. Karakus et al. (2014) synthesized a derivative of dithiophosphonates and characterized its chemical properties using spectroscopic methods and X-ray crystallography, providing insight into the chemical properties of such compounds (M. Karakus et al., 2014).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis :
- A novel linker, methyl 2-(4-methoxycarbonylbutyldimethylsily)ethanol, facilitates efficient solid-phase carbohydrate synthesis (Weigelt & Magnusson, 1998).
- 2-(2'-hydroxy-3'-methoxyphenyl)benzothiazole forms a chelate with copper(II) in an ethanol/water mixture, changing its site of interaction above a certain pH (Freinbichler et al., 2009).
Pharmacology and Medicine :
- A derivative of 2-(3-Methoxyphenyl)ethanol showed significant anticancer activity against human breast cancer cell lines (Patravale et al., 2014).
- Methoxyphenyl N-sulfamoyloxazolidinone complexes with Cu(II) and Co(II) ions have potential biological activities, as revealed by molecular docking (Guibedj et al., 2020).
- 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one showed significant antibacterial activity against various microorganisms, indicating pharmaceutical potential (Osarumwense, 2022).
Material Science :
- Etherification of 2-alkylamino-1-phenylethanol derivatives can occur through a quinoidal intermediate, leading to better yields for α-methylethers (Venter & Greeff, 1980).
Analytical Chemistry :
- Emulsion liquid membranes have been effective in extracting 2-(4-hydroxyphenyl)ethanol from aqueous solutions, demonstrating their utility in separation processes (Reis et al., 2006).
Biotechnology :
- The biocatalytic enantioselective reduction of 4-methoxyacetophenone to (S)-1-(4-methoxyphenyl)ethanol is improved by using ionic liquids, which can depend on the specific anions and cations in the ionic liquid (Lou Wenyong, 2011).
Safety And Hazards
Zukünftige Richtungen
The future directions of research on 2-(3-Methoxyphenyl)ethanol could involve further investigation into its synthesis, properties, and potential applications. For instance, a study on the conformational preference of 2-(4-methoxyphenyl)ethanol by supersonic jet spectroscopy suggests that the introduction of the methoxy group would enhance the intramolecular OH/π interaction .
Eigenschaften
IUPAC Name |
2-(3-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7,10H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPGEJSCUZMCMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198243 | |
| Record name | 3-Methoxyphenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)ethanol | |
CAS RN |
5020-41-7 | |
| Record name | 3-Methoxybenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5020-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxyphenethyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005020417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Methoxyphenyl)ethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methoxyphenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxyphenethyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.369 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(2-Iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B15725.png)



![Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate](/img/structure/B15735.png)





